Propidium iodide

Übersicht

Beschreibung

Propidium iodide is a fluorescent intercalating agent that is widely used in various scientific fields. It is known for its ability to bind to nucleic acids by intercalating between the bases with little or no sequence preference. This compound is particularly useful in staining cells and nucleic acids, making it a valuable tool in flow cytometry, microscopy, and other analytical techniques .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propidium iodide can be synthesized through a series of chemical reactions involving the condensation of phenanthridine derivatives with alkylating agents. The reaction typically involves the use of diethyl sulfate or similar alkylating agents under controlled conditions to produce the desired iodide salt.

Industrial Production Methods: In industrial settings, this compound is produced by large-scale chemical synthesis, ensuring high purity and consistency. The process involves stringent quality control measures to maintain the compound’s effectiveness as a staining agent.

Analyse Chemischer Reaktionen

Reaktionstypen: Propidiumiodid unterliegt hauptsächlich Interkalationsreaktionen mit Nukleinsäuren. Es nimmt nicht an typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution teil, da es eine stabile aromatische Struktur besitzt.

Häufige Reagenzien und Bedingungen: Das Hauptreagenz für die Anwendung von Propidiumiodid ist die Nukleinsäure (DNA oder RNA), an die es bindet. Die Bindung erfolgt unter wässrigen Bedingungen, häufig in Gegenwart von Puffern, um die pH-Stabilität zu erhalten.

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Interaktion von Propidiumiodid mit Nukleinsäuren ist der fluoreszierende Komplex, der bei der Bindung gebildet wird. Dieser Komplex weist eine verstärkte Fluoreszenz auf, die in verschiedenen analytischen Techniken genutzt wird.

Wissenschaftliche Forschungsanwendungen

Cell Viability Assessment

Propidium iodide is predominantly used to distinguish between live and dead cells. It is impermeant to live cells but can penetrate the compromised membranes of dead cells, allowing for accurate viability assessments in flow cytometry and fluorescence microscopy.

Table 1: Characteristics of this compound in Cell Viability Studies

| Property | Description |

|---|---|

| Excitation Maximum | 535 nm |

| Emission Maximum | 617 nm |

| Binding Affinity | Intercalates between DNA bases |

| Cell Membrane Permeability | Impermeant to live cells; penetrates dead cells |

In flow cytometry, PI staining allows researchers to quantify the proportion of viable and non-viable cells in a population, which is crucial in oncology research for evaluating the effectiveness of anticancer drugs .

Apoptosis Detection

The this compound assay is a standard method for evaluating apoptosis. Cells undergoing apoptosis exhibit characteristic DNA fragmentation, which can be detected using PI in combination with flow cytometry.

Case Study: Apoptosis Analysis in Cancer Research

In a study analyzing the effects of curcumin on cancer cell lines, this compound was utilized to evaluate apoptotic cell populations. The results demonstrated that curcumin significantly increased the number of hypodiploid (apoptotic) cells when compared to control groups, highlighting the efficacy of PI staining in apoptosis studies .

Cell Cycle Analysis

This compound is also employed for cell cycle analysis due to its ability to bind to DNA. By measuring the fluorescence intensity of PI-stained cells, researchers can determine the distribution of cells across different phases of the cell cycle (G0/G1, S, G2/M).

Table 2: Application of this compound in Cell Cycle Analysis

| Phase | Description |

|---|---|

| G0/G1 Phase | Cells with low PI fluorescence (diploid DNA content) |

| S Phase | Intermediate fluorescence (DNA synthesis occurring) |

| G2/M Phase | High fluorescence (duplicated DNA content) |

This application is particularly valuable in drug development and toxicology studies where understanding how treatments affect cell proliferation is essential .

Fluorescence Microscopy and Confocal Imaging

This compound is commonly used as a counterstain in fluorescence microscopy and confocal imaging. Its bright red fluorescence allows for effective visualization of nuclei alongside other fluorescent markers.

Example: Multicolor Imaging in Cellular Studies

In cellular imaging studies, PI can be combined with other fluorophores such as fluorescein isothiocyanate or Alexa Fluor dyes to provide comprehensive insights into cellular structures and functions. For instance, a study involving pancreatic islet cells utilized PI alongside other fluorescent markers to visualize cellular integrity and death .

Limitations and Considerations

While this compound is a powerful tool in cell biology, there are limitations:

- Underestimation of Viability : In certain contexts, such as biofilms or adherent cultures, PI may underestimate cell viability due to extracellular matrix interactions .

- RNA Binding : PI can also bind RNA, which necessitates additional treatments (e.g., RNase treatment) for accurate DNA-specific staining .

Wirkmechanismus

Propidium iodide exerts its effects by intercalating between the bases of nucleic acids. This intercalation enhances the compound’s fluorescence, allowing it to be detected using various fluorescence-based techniques. The compound is impermeant to live cell membranes, making it an effective marker for dead or damaged cells .

Vergleich Mit ähnlichen Verbindungen

Ethidium Bromide: Another intercalating agent used for nucleic acid staining. It has similar applications but is more toxic.

SYTOX Green Dye: A nucleic acid stain that is also impermeant to live cells, used for similar purposes as propidium iodide.

7-Aminoactinomycin D (7-AAD): A red-fluorescent dye used for DNA staining in flow cytometry.

Uniqueness of this compound: this compound is unique due to its high fluorescence enhancement upon binding to nucleic acids and its impermeability to live cell membranes. This makes it particularly useful for distinguishing between live and dead cells in various assays .

Biologische Aktivität

Propidium iodide (PI) is a fluorescent intercalating agent widely used in biological research, particularly for assessing cell viability and analyzing cellular DNA content. Its unique properties allow it to penetrate only cells with compromised membranes, making it an effective marker for identifying dead or dying cells. This article explores the biological activity of this compound, focusing on its mechanisms, applications in various studies, and insights from recent research findings.

This compound operates by intercalating into double-stranded DNA. When PI enters a cell, it binds to the nucleic acids, leading to a significant increase in fluorescence that can be quantitatively measured. This property is leveraged in various assays to differentiate between viable and non-viable cells.

- Cell Membrane Integrity : PI is impermeable to intact cell membranes; thus, only cells with damaged membranes will take up the dye. This characteristic is essential for assessing cell viability.

- Fluorescence Measurement : The fluorescence emitted by PI upon binding to DNA allows for quantification through flow cytometry or fluorescence microscopy.

Applications in Research

This compound is utilized in various experimental setups:

- Cell Viability Assays : PI is commonly used in assays to determine cell viability after exposure to cytotoxic agents. For instance, a study developed a this compound fluorescence assay that demonstrated a strong correlation between cell number and fluorescence intensity, enabling accurate assessments of cytotoxicity across different compounds .

- Cell Cycle Analysis : PI staining is employed to analyze the cell cycle stages by measuring DNA content. In flow cytometry, the percentage of cells in specific phases (G1, S, G2/M) can be determined based on PI fluorescence .

- Apoptosis Detection : The combination of PI with Annexin V allows researchers to distinguish between early apoptotic and late apoptotic/necrotic cells. This dual staining method enhances the accuracy of apoptosis assessments .

Table 1: Summary of Research Findings Using this compound

Limitations and Considerations

While this compound is a powerful tool for assessing cell viability, there are limitations:

- Underestimation of Viability : Studies have shown that PI may underestimate the viability of certain cell types, particularly in biofilms or adherent cells where extracellular factors can influence dye uptake .

- Non-specificity : The use of PI as a universal indicator for all bacterial species has been questioned due to variability in membrane integrity among different organisms .

Eigenschaften

CAS-Nummer |

25535-16-4 |

|---|---|

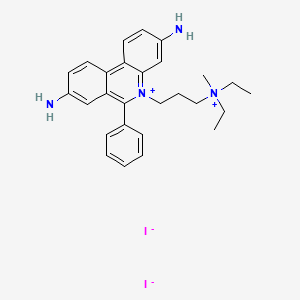

Molekularformel |

C27H34IN4+ |

Molekulargewicht |

541.5 g/mol |

IUPAC-Name |

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C27H33N4.HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;1H/q+1; |

InChI-Schlüssel |

ISKCJFFZOPXOFC-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-].[I-] |

Kanonische SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

25535-16-4 |

Physikalische Beschreibung |

Dark red solid; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Diiodide, Propidium Iodide, Propidium Propidium Propidium Diiodide Propidium Iodide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propidium iodide differentiate between live and dead cells?

A: this compound (PI) is a membrane-impermeant dye that selectively enters cells with compromised cell membranes, a hallmark of dead or dying cells [, , ]. In contrast, live cells with intact membranes exclude PI. Once inside a cell, PI intercalates between the bases of DNA and RNA, resulting in a significant increase in fluorescence. This differential staining allows researchers to easily distinguish live (PI-negative) from dead (PI-positive) cells using fluorescence microscopy or flow cytometry [, , , ].

Q2: Can this compound be used to assess cell death induced by specific mechanisms like apoptosis or necrosis?

A: While PI staining primarily indicates membrane integrity, it can be used in conjunction with other markers to distinguish different modes of cell death. For example, combining PI with Annexin V, a protein that binds to phosphatidylserine exposed on the outer leaflet of apoptotic cell membranes, allows for more detailed analysis. Early apoptotic cells are typically Annexin V-positive and PI-negative, whereas late apoptotic and necrotic cells are both Annexin V-positive and PI-positive [, ].

Q3: What is the significance of using this compound in conjunction with other fluorescent dyes in flow cytometry?

A: The simultaneous use of PI with other fluorescent dyes in flow cytometry allows researchers to obtain multiparametric data from a single cell sample [, , ]. For instance, combining PI with fluorescently labeled antibodies targeting specific cell surface markers enables the analysis of DNA content within distinct cell populations [, , ]. This is particularly valuable for studying cell cycle progression in heterogeneous cell populations, like those found in tumors [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C37H44I2N4O12 and a molecular weight of 970.58 g/mol.

Q5: Does this compound exhibit any specific spectral characteristics that make it suitable for fluorescence-based analyses?

A: Yes, this compound absorbs maximally at a wavelength of around 490 nm and emits fluorescence with a peak around 635 nm, appearing red []. This large Stokes shift (the difference between excitation and emission wavelengths) minimizes interference from excitation light, enhancing the sensitivity of detection [].

Q6: Does this compound possess any catalytic properties relevant to its applications in biological research?

A6: No, this compound's primary mechanism of action in biological research relies on its fluorescence properties upon binding to nucleic acids, not catalytic activity. It acts as a fluorescent probe rather than a catalyst.

Q7: Have there been any computational studies to model the interaction of this compound with DNA or RNA?

A7: While specific computational studies on this compound were not discussed in the provided research, molecular docking and molecular dynamics simulations are commonly used to study the interactions of small molecules like PI with biomolecules like DNA. Such studies can provide insights into the binding affinity, preferred binding sites, and the structural basis of PI's fluorescence enhancement upon intercalation.

Q8: What are the common formulation strategies for this compound to enhance its stability or solubility in aqueous solutions?

A8: this compound is typically formulated as a stock solution in water or a buffered solution like PBS. The stock solution should be protected from light and stored at -20°C to prevent degradation. While PI is generally soluble in aqueous solutions, the use of DMSO at low concentrations can be considered to enhance solubility if necessary.

Q9: What safety precautions are necessary when handling this compound?

A: this compound is a potential mutagen and should be handled with caution. Appropriate personal protective equipment, including gloves and a lab coat, should always be worn when handling PI. It's crucial to avoid skin contact and inhalation. Waste containing PI should be disposed of according to institutional and local regulations [].

Q10: Is this compound used as a therapeutic drug in humans?

A10: No, this compound is not approved for use as a therapeutic drug in humans. Its primary application lies in biological research as a fluorescent probe for cell viability, cell cycle analysis, and other experimental purposes.

Q11: What are the standard analytical methods employed for the detection and quantification of this compound in biological samples?

A: Fluorescence microscopy and flow cytometry are the most widely used techniques for detecting and quantifying PI fluorescence in biological samples [, , , , , , , , , ]. These methods exploit the significant increase in PI fluorescence upon binding to nucleic acids.

Q12: Are there any concerns regarding the environmental impact or degradation products of this compound?

A12: While the provided articles don't explicitly address the environmental impact of this compound, it's essential to handle and dispose of it appropriately to minimize potential environmental risks. Consulting relevant safety data sheets and adhering to institutional guidelines for chemical waste disposal are crucial.

Q13: What are some potential alternatives to this compound for cell viability and cell cycle analysis?

A13: Several alternative dyes exist for assessing cell viability and cell cycle progression, each with its advantages and limitations. Some commonly used alternatives include:

- Trypan blue: A dye exclusion method that stains dead cells with compromised membranes. []

- Acridine orange: A fluorescent dye that stains both DNA and RNA, with different spectral characteristics for each, allowing for the simultaneous assessment of cell viability and metabolic activity. [, ]

- 7-aminoactinomycin D (7-AAD): Another membrane-impermeant dye that stains DNA, similar to PI, and is often used for cell cycle analysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.